molecular formula C81H89N5O2Zn B611876 4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc CAS No. 1201915-91-4

4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc

Cat. No. B611876
M. Wt: 1230.016
InChI Key: UUCNKZFNPQUPQT-WTAPIWFDSA-M
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Description

YD2 is a porphyrin sensitizer. YD2 is a useful material for making solar cell. Cosensitization of YD2-o-C8 with another organic dye enhances the performance of the device, leading to a measured power conversion efficiency of 12.3% under simulated air mass 1.5 global sunlight.

Scientific Research Applications

Photophysical and Electronic Properties

  • Porphyrin derivatives, including zinc complexes similar to the queried compound, exhibit unique electronic and photophysical properties. These properties are utilized in various applications like solar cells and photodynamic therapy. The modification of porphyrin structures leads to altered optical and electronic behaviors, which are crucial for these applications (LeCours et al., 1996).

Photodynamic Therapy

  • Porphyrin molecules, such as the one , are extensively studied for their applications in photodynamic therapy, especially in cancer treatment. Their ability to absorb light in the near-infrared spectrum and generate reactive oxygen species makes them valuable in targeting cancer cells (Pan et al., 2018).

Nonlinear Optical Materials

  • Certain zinc porphyrin compounds exhibit significant nonlinear optical properties. These properties are highly sought after for applications in photonic and electrooptic materials. The manipulation of their molecular structure can significantly impact these properties (Zhang et al., 2006).

Solar Cell Applications

  • Zinc porphyrin dyes, similar to the compound , are used in dye-sensitized solar cells. They can achieve high energy conversion efficiencies due to their strong electron-donating abilities and favorable spectral characteristics (Li et al., 2014).

Synthetic Methods and Structural Analysis

  • The synthesis of acetylene-substituted porphyrins, including the compound of interest, has been explored. These methods highlight the flexibility and versatility in creating porphyrin derivatives with specific functional properties (Stephenson et al., 2008).

Energy Transfer Properties

  • Zinc porphyrin-linked conjugated polymers, akin to the queried compound, demonstrate significant energy transfer properties. These properties are crucial for applications in light-harvesting and energy transfer in photovoltaic systems (Nielsen et al., 2005).

properties

IUPAC Name

4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H90N5O2.Zn/c1-15-17-19-21-23-53-27-34-63(35-28-53)86(64-36-29-54(30-37-64)24-22-20-18-16-2)76-72-45-43-70(84-72)74(57-47-59(78(3,4)5)51-60(48-57)79(6,7)8)68-41-39-66(82-68)65(38-31-55-25-32-56(33-26-55)77(87)88)67-40-42-69(83-67)75(71-44-46-73(76)85-71)58-49-61(80(9,10)11)52-62(50-58)81(12,13)14;/h25-30,32-37,39-52H,15-24H2,1-14H3,(H2-,82,83,84,85,87,88);/q-1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQDJMZPYLQJOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C(C7=CC=C3[N-]7)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C=C6)C#CC9=CC=C(C=C9)C(=O)O)[N-]5)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H89N5O2Zn-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1230.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc
Reactant of Route 2
4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc
Reactant of Route 3
Reactant of Route 3
4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc
Reactant of Route 4
4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc
Reactant of Route 5
4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc
Reactant of Route 6
4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc

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